molecular formula C18H19BrN2O2S B6094688 N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide

N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide

Cat. No.: B6094688
M. Wt: 407.3 g/mol
InChI Key: LMJKBIGGFULITG-UHFFFAOYSA-N
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Description

N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide, also known as BPTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective irreversible inhibitors of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. BPTP has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Mechanism of Action

N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide irreversibly binds to the active site of PTPs, forming a covalent bond with the catalytic cysteine residue. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in protein phosphorylation and downstream signaling. This compound is selective for PTPs, as it does not affect the activity of other phosphatases or kinases.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B, a negative regulator of insulin signaling. This compound also enhances T cell activation and cytokine production by inhibiting TCPTP, a negative regulator of immune signaling. In cancer cells, this compound inhibits SHP-2, a positive regulator of cell migration and invasion, leading to decreased metastasis.

Advantages and Limitations for Lab Experiments

N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide is a highly specific and potent inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, its irreversible binding to the active site of the enzyme can complicate experiments that require reversible inhibition. Additionally, the covalent bond formed between this compound and the enzyme can be difficult to break, making it challenging to study the kinetics of enzyme inhibition.

Future Directions

There are several future directions for research involving N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide. One area of interest is the development of more selective and potent PTP inhibitors for therapeutic use in diseases such as diabetes and cancer. Another direction is the investigation of the role of PTPs in neurological disorders, as recent studies have implicated these enzymes in synaptic plasticity and memory formation. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could provide a more effective treatment for cancer.

Synthesis Methods

The synthesis of N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide involves the reaction of 4-bromobenzylamine with methyl 3-(methylthio)propionate to form N-[1-(4-bromophenyl)ethyl]-3-(methylthio)propionamide. This intermediate is then reacted with benzoyl chloride to form this compound. The purity of the final product can be increased by recrystallization from ethanol.

Scientific Research Applications

N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide has been used extensively in scientific research to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer progression. This compound has been used to study the effects of PTP inhibition on glucose homeostasis, T cell activation, and cancer cell migration and invasion.

Properties

IUPAC Name

N-[1-(4-bromoanilino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-24-12-11-16(21-17(22)13-5-3-2-4-6-13)18(23)20-15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKBIGGFULITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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